molecular formula C8H15N3 B1675345 2-tert-Butyldiazenyl-2-methylpropanenitrile CAS No. 25149-46-6

2-tert-Butyldiazenyl-2-methylpropanenitrile

Cat. No.: B1675345
CAS No.: 25149-46-6
M. Wt: 153.22 g/mol
InChI Key: PYKCEDJHRUUDRK-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-tert-Butyldiazenyl-2-methylpropanenitrile is a chemical compound with the molecular formula C8H15N3 It is known for its unique structure, which includes a diazenyl group attached to a tert-butyl group and a nitrile group

Preparation Methods

The synthesis of 2-tert-Butyldiazenyl-2-methylpropanenitrile typically involves the reaction of tert-butylamine with a suitable diazonium salt under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the diazenyl group. The reaction mixture is then subjected to purification processes, such as recrystallization, to obtain the desired compound in high purity.

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis.

Chemical Reactions Analysis

2-tert-Butyldiazenyl-2-methylpropanenitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation process typically leads to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often result in the formation of amines or other reduced products.

    Substitution: The diazenyl group in the compound can undergo substitution reactions with nucleophiles, such as halides or amines, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include solvents like ethanol or acetonitrile, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-tert-Butyldiazenyl-2-methylpropanenitrile has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: In biological research, the compound is studied for its potential interactions with biological molecules, such as proteins and nucleic acids. It may serve as a probe or a tool for investigating biochemical pathways.

    Medicine: The compound is explored for its potential therapeutic applications. It may exhibit biological activity that could be harnessed for the development of new drugs or treatments.

    Industry: In industrial applications, this compound is used in the production of specialty chemicals, polymers, and other materials. Its unique properties make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 2-tert-Butyldiazenyl-2-methylpropanenitrile involves its interaction with specific molecular targets and pathways. The diazenyl group in the compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications in their structure and function. These interactions can affect various cellular processes, such as signal transduction, gene expression, and enzyme activity.

The molecular targets of this compound may include enzymes, receptors, and other proteins involved in critical biological pathways. The compound’s effects on these targets can result in changes in cellular behavior and physiological responses.

Comparison with Similar Compounds

2-tert-Butyldiazenyl-2-methylpropanenitrile can be compared with other similar compounds, such as:

    2-tert-Butyl-2-methylpropanenitrile: This compound lacks the diazenyl group, making it less reactive in certain chemical reactions.

    2-tert-Butyldiazenyl-2-ethylpropanenitrile: This compound has an ethyl group instead of a methyl group, which may affect its chemical properties and reactivity.

    2-tert-Butyldiazenyl-2-methylbutanenitrile: This compound has a butane chain instead of a propane chain, leading to differences in its physical and chemical properties.

Properties

CAS No.

25149-46-6

Molecular Formula

C8H15N3

Molecular Weight

153.22 g/mol

IUPAC Name

2-(tert-butyldiazenyl)-2-methylpropanenitrile

InChI

InChI=1S/C8H15N3/c1-7(2,3)10-11-8(4,5)6-9/h1-5H3

InChI Key

PYKCEDJHRUUDRK-ZHACJKMWSA-N

SMILES

CC(C)(C)N=NC(C)(C)C#N

Canonical SMILES

CC(C)(C)N=NC(C)(C)C#N

Appearance

Solid powder

25149-46-6

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Luazo 79;  Luazo79;  Luazo-79

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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